
3-Chloro-2-methoxy-4-pyridinamine
Vue d'ensemble
Description
3-Chloro-2-methoxy-4-pyridinamine, also known as C6H7ClN2O, is a unique chemical provided to early discovery researchers . It has a molecular weight of 158.59 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCOc1nccc(N)c1Cl . This indicates the presence of a methoxy group (OCH3), a chloro group (Cl), and an amino group (NH2) on a pyridine ring.
Applications De Recherche Scientifique
Reactions with Pyridine Derivatives
- Pyridine reacts with CsSO4F to produce various products including 2-methoxy-3-chloropyridine, indicating its potential for creating substituted pyridines (Stavber & Zupan, 1990).
Formation of Pyridyne Intermediates
- 2-Chloro-4-methoxypyridine has been identified as a precursor for 4-methoxy-2,3-pyridyne, demonstrating its role in generating reactive pyridyne intermediates for organic synthesis (Walters & Shay, 1995).
Lithiation and Chemical Transformation
- The lithiation process of 2-chloro and 2-methoxypyridine has been studied, revealing the importance of both H-6 and H-3 protons for complete C-3 lithiation, highlighting its complex behavior in chemical transformations (Gros, Choppin & Fort, 2003).
Chemical Synthesis and Compound Formation
- Synthesis processes involving 3-Chloro-2-methoxy-4-pyridinamine derivatives have been explored for various compounds, indicating its versatility in chemical synthesis (Various Authors, Various Years).
Antimicrobial Activities and DNA Interactions
- Pyridine derivatives, including those related to this compound, have been studied for their antimicrobial activities and DNA interactions, showing potential in pharmaceutical applications (Ö. Tamer et al., 2018).
Corrosion Inhibition
- Some pyridine derivatives are investigated for their effectiveness as corrosion inhibitors, a potential application for this compound related compounds (Ansari, Quraishi & Singh, 2015).
Quantum Chemical Studies
- Quantum chemical studies of this compound related compounds have been conducted, enhancing our understanding of their molecular properties and interactions (Sharma, Yadav & Singh, 2011).
Safety and Hazards
Analyse Biochimique
Biochemical Properties
3-Chloro-2-methoxy-4-pyridinamine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is known to bind with certain enzymes, altering their activity and influencing metabolic pathways. For instance, this compound can inhibit or activate specific enzymes, thereby affecting the overall biochemical reaction . The nature of these interactions is often studied to understand the compound’s potential therapeutic applications and its impact on cellular processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, which are crucial for maintaining cellular homeostasis and responding to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, which are important for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of this compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, leading to changes in metabolic pathways . Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its activity and function . The transport and distribution of this compound are essential for understanding its cellular effects and optimizing its use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity and function, as it determines the interactions with other biomolecules and the resulting cellular effects . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its use in biochemical research.
Propriétés
IUPAC Name |
3-chloro-2-methoxypyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-10-6-5(7)4(8)2-3-9-6/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPDHIZVPNIDEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571662 | |
| Record name | 3-Chloro-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190198-20-9 | |
| Record name | 3-Chloro-2-methoxy-4-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190198-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-2-methoxypyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80571662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4-(Methylsulfonamido)phenyl]acetate](/img/structure/B1368818.png)
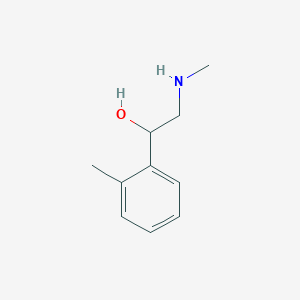
![1-fluoro-2-methoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1368823.png)
![1-[(thiophen-3-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1368826.png)
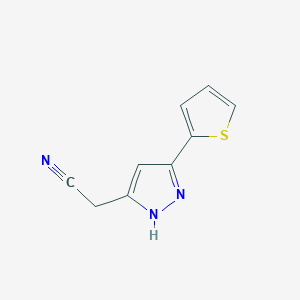
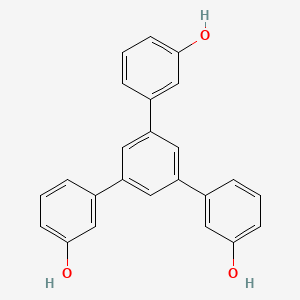
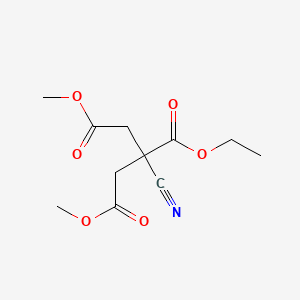
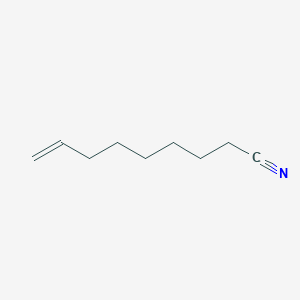
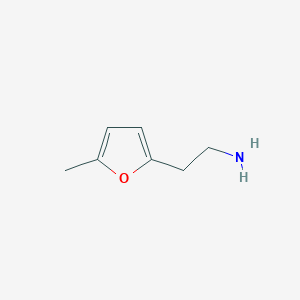
![2-[2-(17-Amino-4,14,16-trihydroxy-3,7-dimethylheptadecan-5-yl)oxy-2-oxoethyl]butanedioic acid](/img/structure/B1368845.png)
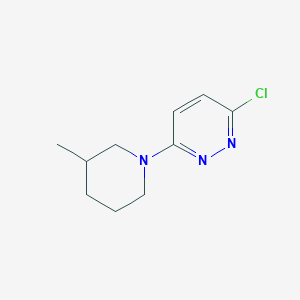

![(1S,2R)-2-[2-(trimethylsilyl)ethynyl]cyclohexan-1-ol](/img/structure/B1368854.png)
